REACTION_CXSMILES
|
[CH:1]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C([N:11]([CH2:14][CH3:15])CC)C.[C:16](Cl)(=[O:26])[C:17]1[CH:25]=[CH:24][CH:23]=[C:19]([C:20](Cl)=[O:21])[CH:18]=1.Cl>C(Cl)Cl.O>[CH:1]1([NH:8][C:16](=[O:26])[C:17]2[CH:25]=[CH:24][CH:23]=[C:19]([C:20]([NH:11][CH:14]3[CH2:15][CH2:6][CH2:7][CH2:1][CH2:2][CH2:3]3)=[O:21])[CH:18]=2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
20.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)N
|
Name
|
|
Quantity
|
20.25 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Precipitated soli material was collected by filtration
|
Type
|
WASH
|
Details
|
washed with methylene chloride and water successively
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCCC1)NC(C1=CC(C(=O)NC2CCCCCC2)=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |